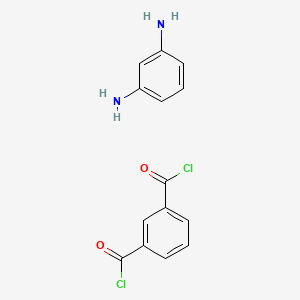

benzene-1,3-diamine;benzene-1,3-dicarbonyl chloride

Description

Benzene-1,3-diamine (CAS: 108-45-2) is a meta-substituted aromatic diamine with two amine groups at the 1 and 3 positions. It serves as a versatile building block in organic synthesis, particularly for pharmaceuticals, dyes, and polymers. Benzene-1,3-dicarbonyl chloride (isophthaloyl dichloride; CAS: 99-63-8) is the corresponding diacyl chloride derivative, featuring two reactive carbonyl chloride groups. It is pivotal in synthesizing high-performance polymers like polyamides and polyesters .

Properties

IUPAC Name |

benzene-1,3-diamine;benzene-1,3-dicarbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O2.C6H8N2/c9-7(11)5-2-1-3-6(4-5)8(10)12;7-5-2-1-3-6(8)4-5/h1-4H;1-4H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWWKAVTAIQBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl.C1=CC(=CC(=C1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25765-47-3 | |

| Details | Compound: 1,3-Benzenedicarbonyl dichloride, polymer with 1,3-benzenediamine | |

| Record name | 1,3-Benzenedicarbonyl dichloride, polymer with 1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25765-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25765-47-3 | |

| Record name | 1,3-Benzenedicarbonyl dichloride, polymer with 1,3-benzenediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

Benzene-1,3-diamine: can be synthesized through several methods, including the reduction of m-dinitrobenzene using hydrogen in the presence of a catalyst such as palladium on carbon. Another method involves the catalytic hydrogenation of m-nitroaniline. Industrial production often employs the catalytic hydrogenation route due to its efficiency and scalability.

Benzene-1,3-dicarbonyl chloride: is typically prepared by the reaction of isophthalic acid with thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation. Industrial production methods also utilize similar chlorination reactions, often with thionyl chloride, due to its effectiveness in converting carboxylic acids to acid chlorides.

Chemical Reactions Analysis

Benzene-1,3-diamine: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidation products.

Reduction: It can be reduced to form corresponding amines.

Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents and conditions for these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation. Major products formed from these reactions include nitroanilines, sulfonated anilines, and halogenated anilines.

Benzene-1,3-dicarbonyl chloride: primarily undergoes:

Nucleophilic substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: It can be hydrolyzed to form isophthalic acid.

Common reagents for these reactions include amines, alcohols, and water. Major products formed include isophthalamides, isophthalates, and isophthalic acid.

Scientific Research Applications

Organic Synthesis

Benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride serves as a crucial intermediate in organic synthesis. It is particularly useful for synthesizing pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions due to its acyl chloride functionality, allowing for the introduction of various functional groups into organic molecules .

Material Science

In material science, this compound has been investigated for its potential applications in producing heat and flame-resistant materials. Research indicates that the strong chemical bonds within polymers derived from benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride contribute to their thermal stability. These materials could be suitable for protective clothing used by firefighters and industrial workers.

Catalysis

The compound has shown promise in catalysis applications. Studies suggest that its derivatives may interact with biological targets such as enzymes or receptors, which could enhance their properties for specific catalytic processes. Additionally, research on interaction studies indicates the potential for forming complexes with metals and other organic molecules, further expanding its utility in catalysis and materials science .

Case Study 1: Synthesis of Furan Derivatives

A study demonstrated the cyclocondensation reaction of 1,3-dicarbonyl compounds with oxalyl chloride to synthesize furan derivatives effectively. The reaction led to good yields of products that were characterized using spectroscopic methods such as NMR and IR spectroscopy . This approach highlights the versatility of benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride in creating complex organic structures.

Case Study 2: Antimicrobial Activity of Ligands

Research involving ligands derived from benzene-1,4-dicarboxaldehyde and various diamines explored their antimicrobial properties. Coordination compounds synthesized from these ligands exhibited significant antimicrobial activity against various pathogens. This study emphasizes the potential biomedical applications of compounds related to benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride .

Mechanism of Action

The mechanism of action for benzene-1,3-diamine involves its ability to undergo electrophilic aromatic substitution reactions, where it acts as a nucleophile. The amino groups on the benzene ring activate the ring towards electrophilic attack, facilitating various substitution reactions.

Benzene-1,3-dicarbonyl chloride: acts as an electrophile in nucleophilic substitution reactions. The carbonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives. The mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of chloride ions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzene-1,3-diamine vs. Other Benzenediamines

Benzene-1,4-diamine (Para-phenylenediamine)

- Structure and Reactivity : The para-substitution in benzene-1,4-diamine allows for linear polymer formation (e.g., aramid fibers), whereas the meta-substitution in benzene-1,3-diamine introduces steric hindrance, favoring branched or macrocyclic structures .

- Applications : Benzene-1,3-diamine derivatives (e.g., JW4–JW8) exhibit acetylcholinesterase (AChE) inhibition (IC50: 0.5–3.2 μM) for Alzheimer’s research, while para isomers are more common in hair dyes and high-strength fibers .

Alkylated Derivatives

- N1,N1-Dimethylbenzene-1,3-diamine (CAS: 2836-04-6): Methylation reduces nucleophilicity but enhances lipophilicity, improving blood-brain barrier penetration in drug candidates .

- 2-Methylbenzene-1,3-diamine dihydrochloride : The methyl group increases steric bulk, altering reaction kinetics in polyurethane synthesis compared to the parent compound .

Hazard Profile

Benzene-1,3-dicarbonyl Chloride vs. Other Diacyl Chlorides

Benzene-1,2-dicarbonyl Chloride (Phthaloyl Chloride)

- Reactivity : The ortho-substitution in phthaloyl chloride facilitates intramolecular cyclization (e.g., phthalocyanines), whereas benzene-1,3-dicarbonyl chloride favors intermolecular condensation for linear polymers .

- Polymer Properties : Polymers from benzene-1,3-dicarbonyl chloride exhibit lower crystallinity but higher solubility in polar solvents compared to para-terephthaloyl chloride-based polymers (e.g., Kevlar) .

Halogenated Derivatives

- 5-Amino-2,4,6-triiodobenzene-1,3-dicarbonyl chloride (CAS: 37441-29-5): Iodine substituents enhance X-ray opacity, making it valuable in contrast agents for medical imaging .

Biological Activity

Benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride (commonly referred to as 1,3-benzenediamine and 1,3-benzenedicarbonyl dichloride) is a compound of significant interest in medicinal chemistry and materials science. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride | C8H8Cl2N2O2 | Contains both diamine and dicarbonyl functionalities, allowing for diverse reactivity. |

The unique arrangement of functional groups in this compound enables it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Methods

Several synthetic routes have been developed for obtaining benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride. These methods typically involve the reaction of benzene derivatives with appropriate amines and chlorides under controlled conditions. For instance:

- Direct Chlorination : Chlorination of benzene-1,3-diamine using thionyl chloride or phosphorus oxychloride.

- Condensation Reactions : Utilizing benzene-1,3-dicarboxylic acid derivatives with amines under acidic or basic conditions to form the desired compound.

Antimicrobial Properties

Research has indicated that benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride exhibits notable antimicrobial activity. A study reported its effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Pseudomonas aeruginosa | 18 | 100 |

This table summarizes the inhibition zones observed during antimicrobial testing.

Enzyme Interaction Studies

Recent investigations have focused on the interaction of this compound with specific enzymes and receptors. Preliminary data suggest that it may act as an inhibitor for certain enzymes involved in inflammatory pathways. For example:

- Cyclooxygenase (COX) Inhibition : The compound has shown potential in inhibiting COX enzymes, which play a crucial role in inflammation and pain pathways.

Case Studies

A notable case study involved the evaluation of the compound's effects on inflammatory markers in vitro. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride.

Research Findings

Research findings indicate that derivatives of this compound may possess enhanced biological activity due to modifications at various functional groups. For instance:

- Metal Complexation : Studies have shown that the compound can form stable complexes with transition metals, which may enhance its biological efficacy through mechanisms such as catalysis or targeted delivery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.